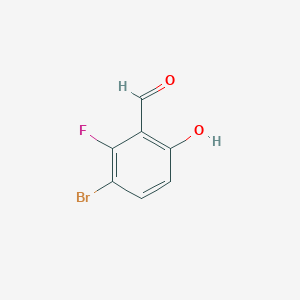

3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZNTUDWVQSVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS No. 1160653-95-1), a halogenated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific literature on this particular isomer, this document synthesizes available data with expert analysis of closely related analogues to present a robust and practical resource. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, discuss its reactivity profile, and survey its potential applications in drug discovery and materials science.

Core Chemical and Physical Properties

This compound is a polysubstituted aromatic compound. The interplay of its bromo, fluoro, hydroxyl, and aldehyde functional groups on the benzene ring dictates its unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules.

Structural and Physicochemical Data

A summary of the key physical and chemical properties for this compound is presented in the table below. It is important to note that while some data is directly available from chemical suppliers, other values are estimated based on the properties of structurally similar compounds.

| Property | Value | Source(s) |

| CAS Number | 1160653-95-1 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol) | General knowledge |

| Purity | Typically >97% | [4] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable bromofluorophenol precursor. The key transformation is the introduction of the aldehyde group at the position ortho to the hydroxyl group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the well-established Duff reaction or similar formylation methods, which are known to be effective for the ortho-formylation of phenols.

Step 1: Preparation of the Reaction Mixture

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-3-fluorophenol (1.0 equivalent).

-

Dissolve the starting material in a suitable high-boiling solvent such as glycerol or trifluoroacetic acid.

-

Add hexamethylenetetramine (HMTA) (1.5 - 2.0 equivalents) to the solution.

Step 2: Formylation Reaction

-

Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere.

-

Maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction should show the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture to room temperature.

-

Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate imine.

-

After cooling, extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

HMTA as Formylating Agent: HMTA is a common and effective reagent for the ortho-formylation of phenols in the Duff reaction.

-

Acidic Work-up: The acidic hydrolysis step is crucial for the conversion of the initially formed Schiff base intermediate to the final aldehyde product.

-

Inert Atmosphere: The use of a nitrogen atmosphere is recommended to prevent oxidation of the phenolic starting material and product at high temperatures.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its three key functional groups: the aldehyde, the hydroxyl group, and the halogen substituents on the aromatic ring.

Reactivity Profile

Caption: Key reactive sites of this compound.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for the construction of more complex molecules. It can readily undergo reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases.

-

Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. It also activates the aromatic ring towards electrophilic substitution.

-

Aromatic Halogens: The bromine atom is a particularly useful functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives. The fluorine atom can influence the electronic properties of the molecule and can be involved in specific types of coupling reactions.

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not yet widely reported, its structural motifs are present in numerous biologically active compounds and functional materials.

-

Medicinal Chemistry: Halogenated salicylaldehydes are key intermediates in the synthesis of various pharmaceutical compounds. The presence of bromine and fluorine can enhance the metabolic stability and binding affinity of drug candidates. This compound could serve as a precursor for the synthesis of novel anti-inflammatory, anti-cancer, or anti-microbial agents. For instance, salicylaldehyde derivatives are known to form Schiff base complexes with metals that exhibit interesting biological activities.[5]

-

Materials Science: The ability to undergo cross-coupling reactions makes this molecule a potential building block for the synthesis of conjugated organic materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not available in the public literature. However, based on the analysis of its structure and data from similar compounds, the following spectral characteristics can be predicted.

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm, 2H), Aldehyde proton (δ 9.5-10.5 ppm, 1H), Hydroxyl proton (δ 10.0-12.0 ppm, 1H, broad) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Aldehyde carbon (δ 185-195 ppm) |

| IR (cm⁻¹) | O-H stretch (broad, ~3200-3400), C=O stretch (~1650-1680), C-Br stretch (~550-650), C-F stretch (~1000-1100) |

| Mass Spec (m/z) | Molecular ion peak at ~218/220 (due to ⁷⁹Br/⁸¹Br isotopes) |

Safety and Handling

As a research chemical, this compound should be handled with care by trained personnel in a well-ventilated laboratory.

GHS Hazard Classification

Based on data from chemical suppliers, the following GHS hazard statements are associated with this compound:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a promising but currently under-characterized building block with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its known properties and, through expert analysis of related compounds, has offered valuable insights into its likely synthesis, reactivity, and applications. As research into novel halogenated aromatics continues to expand, it is anticipated that the utility of this versatile molecule will become more widely recognized and documented in the scientific literature.

References

-

Appchem. (n.d.). This compound | 1160653-95-1. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.

- Google Patents. (n.d.). US5227531A - Process for the preparation of fluorobenzaldehydes.

-

AOBChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 3-BROMO BENZALDEHYDE 97%. Retrieved January 19, 2026, from [Link]

-

Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved January 19, 2026, from [Link]

-

PubMed. (1990). Differential reactivity in the processing of [p-(halomethyl)benzoyl] formates by benzoylformate decarboxylase, a thiamin pyrophosphate dependent enzyme. Retrieved January 19, 2026, from [Link]

-

NIH. (2012). 3-Bromo-2-hydroxybenzaldehyde. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS No. 1160653-95-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a halogenated aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The document elucidates its chemical identity, properties, synthesis, and key applications, with a focus on its role in the development of novel bioactive compounds. Detailed experimental protocols, safety information, and spectroscopic data are presented to support its use in research and development.

Introduction: A Versatile Aromatic Building Block

This compound, identified by the CAS number 1160653-95-1 , is a substituted salicylaldehyde derivative.[1][2] Its structure, featuring a bromine atom, a fluorine atom, a hydroxyl group, and an aldehyde functional group on a benzene ring, imparts a unique combination of reactivity and electronic properties. These characteristics make it a valuable intermediate in the synthesis of a wide array of more complex molecules.[3]

The strategic placement of the substituents allows for selective chemical transformations, making it an attractive starting material for the synthesis of targeted compounds in drug discovery.[4] The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, notably in the synthesis of Schiff bases, which are known for their diverse biological activities.[5][6][7] The presence of halogen atoms can enhance the biological activity and pharmacokinetic properties of the final compounds.[3][8]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1160653-95-1 | [1][2] |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][9] |

| Appearance | Typically a solid | N/A |

| Storage | Inert atmosphere, 2-8°C | [9] |

Synthesis of this compound: The Ortho-Formylation Approach

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a highly probable and efficient method is the ortho-formylation of the corresponding phenol , 2-bromo-3-fluorophenol. This approach offers high regioselectivity for the introduction of the aldehyde group at the position ortho to the hydroxyl group, a well-established transformation in organic synthesis.

The causality behind this synthetic choice lies in the directing effect of the hydroxyl group. In the presence of a suitable Lewis acid and a formylating agent, the hydroxyl group directs the electrophilic formylation to the adjacent, sterically accessible ortho position.

Below is a detailed, self-validating experimental protocol adapted from a general method for the ortho-formylation of phenols.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Ortho-Formylation

Materials:

-

2-Bromo-3-fluorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous MgCl₂ (1.1 equivalents) and paraformaldehyde (1.5 equivalents).

-

Solvent and Base Addition: Add anhydrous THF to the flask to create a stirrable suspension. To this, slowly add triethylamine (2.2 equivalents) via a syringe. Stir the mixture at room temperature for 15-20 minutes.

-

Substrate Addition: Dissolve 2-bromo-3-fluorophenol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be predicted based on its structure and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-CHO): A signal in the downfield region, typically between δ 185 and 195 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-170 ppm), with the carbon attached to the hydroxyl group being the most deshielded. The carbon-fluorine coupling will be observable for the carbon attached to the fluorine atom and its neighbors.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

-

C-F Stretch: An absorption in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (219.01), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio).

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Schiff Bases with Potential Biological Activity

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[6][7] These compounds are a well-known class of ligands that can coordinate with various metal ions to form complexes with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][10]

The presence of the hydroxyl group ortho to the imine bond in Schiff bases derived from this aldehyde allows for the formation of stable intramolecular hydrogen bonds, which can influence the compound's conformation and biological activity.

Diagram of Schiff Base Formation

Caption: General reaction for the synthesis of Schiff bases.

Precursor for Substituted Heterocyclic Compounds

The aldehyde can serve as a starting material for the synthesis of various heterocyclic systems. The aldehyde group can be transformed into other functional groups that can then participate in cyclization reactions. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Role in the Development of Novel Therapeutics

Substituted salicylaldehydes are recognized as important pharmacophores in drug discovery.[3][8] The specific substitution pattern of this compound offers a unique scaffold for the design of molecules with potential therapeutic applications. The combination of the different functional groups can lead to compounds with improved binding affinity to biological targets and favorable pharmacokinetic profiles. For instance, halogenated salicylaldehydes have shown potent antimicrobial activity.[3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[9]

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern provides multiple reactive sites for the construction of complex molecules with potential biological activity. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, predicted spectroscopic data, and key applications to facilitate its use in research and development. As with all chemical reagents, adherence to proper safety protocols is paramount.

References

- Velázquez, S., et al. (2012). Synthesis of biologically active compounds. Journal of Medicinal Chemistry.

-

Appchem (n.d.). This compound. Retrieved from [Link]

-

ResearchGate (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Retrieved from [Link]

-

MDPI (n.d.). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Retrieved from [Link]

- Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry.

-

PubChem (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

- Pelttari, E., et al. (2007).

-

PubMed Central (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]

- Pelttari, E., et al. (n.d.). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations.

- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Acta Chemica Scandinavica.

- ACS Publications (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry.

-

ResearchGate (n.d.). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Retrieved from [Link]

-

MDPI (n.d.). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. znaturforsch.com [znaturforsch.com]

- 9. 1160653-95-1|this compound|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative of interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available information on its synthesis, structural elucidation, and physicochemical properties based on established chemical principles and comparative analysis with closely related analogues. A plausible synthetic route is detailed, alongside predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its identification and characterization. Furthermore, this guide explores the potential reactivity and biological significance of this molecule, drawing insights from the known activities of similarly substituted benzaldehydes in drug discovery.

Introduction

Substituted benzaldehydes are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms and hydroxyl groups onto the benzene ring can significantly modulate the electronic properties, reactivity, and biological activity of the parent molecule. This compound, a polysubstituted salicylaldehyde, presents a unique combination of functional groups: a reactive aldehyde, a phenolic hydroxyl group, and two different halogen atoms (bromine and fluorine). This distinct substitution pattern is anticipated to confer specific steric and electronic characteristics, making it a valuable intermediate for the synthesis of novel bioactive compounds and advanced materials.

The strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity of nearby functional groups. The bromine atom, on the other hand, can serve as a handle for further functionalization through cross-coupling reactions and is also known to contribute to the biological activity of many compounds. The ortho-hydroxybenzaldehyde (salicylaldehyde) moiety is a well-known pharmacophore and a versatile ligand in coordination chemistry. This guide aims to provide a detailed scientific resource on this compound, addressing its molecular structure, synthesis, and potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 2, a hydroxyl group at position 6, and a formyl (aldehyde) group at position 1.

Molecular Formula: C₇H₄BrFO₂

Molecular Weight: 219.01 g/mol

CAS Number: 1160653-95-1[1]

The presence of the intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen is a key feature of salicylaldehydes, leading to a pseudo-six-membered ring that influences the molecule's conformation and reactivity.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| This compound | 1160653-95-1 | C₇H₄BrFO₂ | 219.01 | Inert atmosphere, 2-8°C[1] |

| 6-Bromo-3-fluoro-2-hydroxybenzaldehyde | 1236079-57-4 | C₇H₄BrFO₂ | 219.01 | Sealed in dry, 2-8°C[2] |

| 3-Bromo-6-fluoro-2-hydroxybenzaldehyde | 199287-82-6 | C₇H₄BrFO₂ | 219.01 | Under inert gas (nitrogen or Argon) at 2-8°C |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: first, the synthesis of the precursor 2-Bromo-3-fluorophenol, followed by its regioselective ortho-formylation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for Precursor Synthesis: 2-Bromo-3-fluorophenol

A method for the synthesis of 2-Bromo-3-fluorophenol has been described and involves a directed ortho-lithiation strategy. This approach utilizes a protecting group to direct the lithiation to the position ortho to the hydroxyl group, followed by quenching with a bromine source.

Step-by-step Methodology:

-

Protection of 3-Fluorophenol: 3-Fluorophenol is first protected, for instance, as an N,N-diethylaminomethyl formate, by reacting it with N,N-dimethylaminomethyl formate chloride in the presence of a base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF).

-

Directed ortho-Lithiation: The protected 3-fluorophenol is then treated with a strong lithium base, such as sec-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) in anhydrous THF. This directs the deprotonation specifically to the C2 position, which is ortho to the protected hydroxyl group.

-

Bromination: The resulting aryllithium intermediate is quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, to introduce the bromine atom at the C2 position.

-

Deprotection: The protecting group is then removed under basic conditions, for example, by refluxing with sodium hydroxide in ethanol, followed by acidic workup to yield the final product, 2-Bromo-3-fluorophenol.

Proposed Experimental Protocol for ortho-Formylation

The regioselective formylation of the synthesized 2-Bromo-3-fluorophenol can be achieved using the well-established Duff-like reaction conditions, which have proven effective for a wide range of substituted phenols. This method offers high yields and exclusively ortho-formylation.

Step-by-step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with anhydrous magnesium chloride and paraformaldehyde.

-

Solvent and Base Addition: Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (Et₃N).

-

Substrate Addition: A solution of 2-Bromo-3-fluorophenol in anhydrous THF is added dropwise to the reaction mixture.

-

Reaction Execution: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the mixture is subjected to an aqueous acidic workup. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Caption: Experimental workflow for the proposed ortho-formylation of 2-Bromo-3-fluorophenol.

Structural Elucidation: Predicted Spectroscopic Data

In the absence of published experimental spectra for this compound, computational methods and analysis of structurally similar compounds can provide valuable predictions for its characteristic spectroscopic signatures.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.5 | s | - | Deshielded proton characteristic of aldehydes. |

| Hydroxyl (-OH) | 10.0 - 11.5 | br s | - | Intramolecular hydrogen bonding leads to significant deshielding and potential signal broadening. |

| Aromatic (H-4) | 7.0 - 7.5 | dd | JH4-H5 ≈ 8-9, JH4-F ≈ 1-2 | Coupled to H-5 and weakly to the fluorine at C-2. |

| Aromatic (H-5) | 6.8 - 7.2 | t | JH5-H4 ≈ 8-9 | Coupled to H-4. |

Note: Predicted values are based on the analysis of similar halogenated and hydroxylated benzaldehydes.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 190 - 196 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| C1 | 115 - 125 | Carbon bearing the aldehyde group, influenced by the adjacent fluorine and hydroxyl groups. |

| C2 | 155 - 165 (d, ¹JC-F ≈ 240-260 Hz) | Carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| C3 | 110 - 120 | Carbon bearing the bromine atom. |

| C4 | 125 - 135 | Aromatic CH carbon. |

| C5 | 115 - 125 | Aromatic CH carbon. |

| C6 | 150 - 160 | Carbon bearing the hydroxyl group. |

Note: Predicted values are based on additive rules and comparison with related compounds. The C-F coupling is a key diagnostic feature.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies (cm⁻¹)

| Functional Group | Predicted Frequency (cm⁻¹) | Vibration Mode |

| O-H (hydroxyl) | 3100 - 3300 (broad) | Stretching, intramolecularly hydrogen-bonded |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=O (aldehyde) | 1640 - 1660 | Stretching, lowered frequency due to hydrogen bonding and conjugation |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-F | 1100 - 1250 | Stretching |

| C-Br | 500 - 650 | Stretching |

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Expected Fragmentation:

-

Molecular Ion (M⁺): A prominent peak at m/z 218 and 220.

-

Loss of H (M-1)⁺: A peak corresponding to the loss of the aldehydic proton.

-

Loss of CHO (M-29)⁺: A fragment resulting from the loss of the formyl group.

-

Loss of Br (M-79/81)⁺: Fragments corresponding to the loss of the bromine atom.

Reactivity and Potential Applications in Drug Discovery

The unique arrangement of functional groups in this compound suggests a rich and versatile reactivity profile, making it a valuable scaffold for the synthesis of more complex molecules with potential biological activity.

Chemical Reactivity

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions and condensations to form imines (Schiff bases), oximes, and hydrazones. These reactions are fundamental in building molecular diversity.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity will be influenced by the electron-withdrawing effects of the adjacent fluorine and bromine atoms.

-

Aromatic Ring: The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl substituents. The electron-rich nature of the phenol ring, despite the presence of halogens, may also allow for further electrophilic aromatic substitution, although the directing effects of the existing substituents will need to be considered.

Caption: Potential reaction pathways of this compound.

Potential Biological and Pharmacological Significance

Halogenated salicylaldehydes and their derivatives have demonstrated a wide range of biological activities, suggesting that this compound could be a valuable starting point for the development of new therapeutic agents.

-

Antimicrobial Activity: Many halogenated phenols and salicylaldehydes exhibit potent antibacterial and antifungal properties. The combination of bromine and fluorine in the target molecule may lead to enhanced antimicrobial efficacy.

-

Anticancer Activity: Substituted benzaldehydes and their derivatives have been investigated as potential anticancer agents.[3] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern of this compound could be explored for its cytotoxic effects on cancer cells.

-

Enzyme Inhibition: Brominated phenols have been identified as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of diabetes and obesity.[4] The structural features of the target molecule make it a candidate for screening against a range of enzymatic targets.

-

Precursor for Bioactive Heterocycles: Salicylaldehydes are common precursors for the synthesis of various heterocyclic compounds, such as coumarins, chromones, and flavonoids, many of which possess significant pharmacological properties.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data for this specific isomer is currently scarce in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications. The proposed synthetic route via ortho-formylation of 2-Bromo-3-fluorophenol is based on reliable and well-documented chemistry. The predicted spectroscopic data offers a valuable reference for its identification. The diverse reactivity of its functional groups, coupled with the known biological activities of related compounds, underscores the potential of this compound as a valuable scaffold for the discovery of new drugs and functional materials. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.

References

Sources

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. The proposed synthesis leverages a highly regioselective ortho-formylation of a tailored precursor, 2-Bromo-3-fluorophenol. This document offers a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, and the underlying scientific principles that ensure the efficiency and selectivity of the transformation. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical insights for the successful preparation of this valuable compound.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold, presents a synthetically valuable intermediate with multiple reactive sites for further molecular elaboration. The strategic placement of these functional groups allows for a diverse range of subsequent chemical transformations, making it a highly sought-after precursor in medicinal chemistry and drug discovery programs.

This guide focuses on a robust and regioselective synthetic route to this compound, emphasizing a logical and experimentally validated approach.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached from several angles. A critical analysis of the target molecule's structure suggests that a late-stage formylation of a pre-functionalized phenol would be an efficient strategy. This approach offers better control over the regiochemistry of the final product.

The chosen retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of this compound.

This strategy hinges on the selective introduction of a formyl group at the C6 position of 2-Bromo-3-fluorophenol. The powerful ortho-directing effect of the hydroxyl group is the key to achieving the desired regioselectivity in the formylation step.

Synthesis Pathway and Experimental Protocol

The proposed synthesis of this compound is a two-step process, starting from the commercially available 3-fluorophenol.

Step 1: Bromination of 3-Fluorophenol to 2-Bromo-3-fluorophenol

The initial step involves the regioselective bromination of 3-fluorophenol. The hydroxyl group is a strong activating and ortho, para-directing group. The fluorine atom is a deactivating group but also an ortho, para-director. The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The position ortho to the fluorine is C2 and C4, and the para position is C6. The synergistic directing effects of both the hydroxyl and fluoro groups, combined with steric considerations, favor the introduction of the bromine atom at the C2 position.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 3-fluorophenol (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled solution with constant stirring. The reaction is exothermic, and the temperature should be carefully monitored.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-Bromo-3-fluorophenol, which can be purified by column chromatography on silica gel.

Quantitative Data for Step 1:

| Reagent/Parameter | Molar Ratio/Value |

| 3-Fluorophenol | 1.0 eq |

| Bromine | 1.0 - 1.1 eq |

| Solvent | Dichloromethane |

| Temperature | 0-5 °C to RT |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Step 2: Ortho-Formylation of 2-Bromo-3-fluorophenol

This crucial step employs a highly regioselective ortho-formylation method to introduce the aldehyde group at the C6 position. The Hansen and Skattebøl modification of the Duff reaction, which utilizes magnesium dichloride and paraformaldehyde, is particularly effective for the exclusive ortho-formylation of phenols.[2][3] The hydroxyl group in 2-Bromo-3-fluorophenol directs the formylation to the sterically accessible and electronically favorable C6 position.

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add anhydrous magnesium dichloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of triethylamine (2.0 equivalents). Stir the mixture for 10-15 minutes at room temperature.

-

Add a solution of 2-Bromo-3-fluorophenol (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Heat the mixture to reflux (approximately 65-70 °C) and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of 1M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Quantitative Data for Step 2:

| Reagent/Parameter | Molar Ratio/Value |

| 2-Bromo-3-fluorophenol | 1.0 eq |

| Anhydrous MgCl₂ | 2.0 eq |

| Paraformaldehyde | 3.0 eq |

| Triethylamine | 2.0 eq |

| Solvent | Anhydrous THF |

| Temperature | Reflux (65-70 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

Mechanistic Insights

The key to the successful synthesis of this compound lies in the understanding and control of the reaction mechanisms involved.

Mechanism of Ortho-Formylation

The regioselective ortho-formylation is believed to proceed through the formation of a magnesium phenoxide complex. This chelation between the magnesium ion, the phenolic oxygen, and the incoming electrophile (derived from paraformaldehyde) favors the attack at the ortho position.

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Strategic Selection of Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a key building block in the development of novel pharmaceutical and agrochemical agents. Recognizing the critical need for efficient and regioselective synthetic routes, this document elucidates a preferred pathway commencing from commercially available precursors. We will delve into the rationale behind the selection of starting materials, provide a detailed, step-by-step protocol for the chosen synthetic sequence, and offer insights into the underlying reaction mechanisms. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering a robust framework for the practical preparation of this valuable compound.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound whose unique substitution pattern makes it an attractive intermediate for the synthesis of complex molecular architectures. The presence of ortho-fluorine and hydroxyl groups, coupled with a bromine atom, offers multiple points for diversification through various organic transformations. The development of a reliable and scalable synthetic route is therefore of significant interest.

After a thorough evaluation of potential synthetic strategies, including multi-step sequences involving bromination of fluorophenols, a more direct and efficient approach has been identified. This guide will focus on a two-step conceptual pathway that leverages a commercially available, pre-functionalized starting material to ensure high regioselectivity and overall yield. The core of this strategy is the regioselective ortho-formylation of a substituted phenol.

Selection of the Optimal Starting Material

The cornerstone of an efficient synthesis is the selection of an appropriate starting material. For the preparation of this compound, several options were considered. A key challenge in the synthesis of polysubstituted aromatics is controlling the regioselectivity of electrophilic substitution reactions.

Starting from a simpler precursor like 2-fluorophenol and attempting a bromination would likely lead to a mixture of isomers, with the major product being the 4-bromo-2-fluorophenol due to the directing effects of the hydroxyl and fluoro groups. This would necessitate a challenging separation process and result in a lower overall yield of the desired 3-bromo isomer.

Therefore, a more strategic approach is to begin with a starting material that already possesses the desired bromine and fluorine substitution pattern. To this end, 3-Bromo-2-fluorophenol has been identified as the optimal starting material. Its commercial availability from various suppliers makes it a practical and economically viable choice for both laboratory-scale synthesis and potential scale-up operations.

| Starting Material | CAS Number | Key Advantages |

| 3-Bromo-2-fluorophenol | 156682-53-0 | Commercially available; possesses the required Br and F substitution, simplifying the synthetic route and avoiding isomer separation. |

Proposed Synthetic Pathway

The proposed synthesis of this compound from 3-Bromo-2-fluorophenol is a single-step transformation: a regioselective ortho-formylation. The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. In the case of 3-Bromo-2-fluorophenol, the para position is occupied by the bromine atom, and one of the ortho positions is blocked by the fluorine atom. This leaves the C6 position as the primary site for electrophilic attack, leading to the desired product with high regioselectivity.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Ortho-Formylation of 3-Bromo-2-fluorophenol

This protocol is adapted from the well-established and reliable method for the ortho-formylation of phenols developed by Hansen and Skattebøl, which has been shown to be effective for halogen-substituted phenols.[1]

4.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity (for 10 mmol scale) |

| 3-Bromo-2-fluorophenol | 156682-53-0 | 191.00 g/mol | 1.91 g (10 mmol) |

| Anhydrous Magnesium Chloride | 7786-30-3 | 95.21 g/mol | 1.90 g (20 mmol) |

| Triethylamine | 121-44-8 | 101.19 g/mol | 2.79 mL (20 mmol) |

| Paraformaldehyde | 30525-89-4 | (30.03)n g/mol | 0.90 g (30 mmol) |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL |

| Diethyl Ether | 60-29-7 | - | 50 mL |

| 1 M Hydrochloric Acid | 7647-01-0 | - | As needed |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | - | As needed |

4.2. Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride (1.90 g, 20 mmol) and paraformaldehyde (0.90 g, 30 mmol).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (50 mL) to the flask, followed by the dropwise addition of triethylamine (2.79 mL, 20 mmol) via syringe. Stir the resulting suspension for 15 minutes at room temperature under a nitrogen atmosphere.

-

Substrate Addition: Dissolve 3-Bromo-2-fluorophenol (1.91 g, 10 mmol) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 66-68 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add diethyl ether (50 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Mechanistic Insights

The ortho-formylation reaction is believed to proceed through the formation of a magnesium phenoxide complex, which then reacts with an electrophilic formaldehyde equivalent generated from paraformaldehyde. The chelation of magnesium to the phenolic oxygen and a temporary coordination to the formyl group intermediate is thought to be responsible for the high ortho-selectivity.

Sources

A Comprehensive Technical Guide to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-fluoro-6-hydroxybenzaldehyde, with the IUPAC name This compound , is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde, a phenolic hydroxyl group, and two halogen atoms (bromine and fluorine), provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of its chemical properties, a plausible synthetic route based on established organic transformations, predicted spectroscopic characteristics, and potential applications in drug discovery and materials science.

Compound Identification and Physicochemical Properties

Proper identification is paramount for any chemical entity. This compound is unambiguously identified by the following:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1160653-95-1[1][2] |

| Molecular Formula | C₇H₄BrFO₂[1][2] |

| Molecular Weight | 219.01 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Br)F)C=O)O |

| InChIKey | HRMRQEBLDLBPEG-UHFFFAOYSA-N[2] |

The physical and chemical properties of this compound are influenced by its functional groups. The phenolic hydroxyl group can act as a hydrogen bond donor, while the aldehyde and the fluorine and oxygen atoms can act as hydrogen bond acceptors. The presence of bromine and fluorine atoms enhances the molecule's lipophilicity, a key parameter in drug design.

Proposed Synthesis Pathway

-

Directed ortho-Metalation: The synthesis commences with the regioselective lithiation of 3-bromo-2-fluoroanisole. The methoxy group acts as a powerful directed metalation group (DMG), guiding the deprotonation to the C6 position, which is ortho to the methoxy group.[3][4] This reaction is typically carried out at low temperatures using a strong organolithium base like n-butyllithium (n-BuLi) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[5][6]

-

Formylation: The resulting aryllithium intermediate is a potent nucleophile and is subsequently quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a common and effective reagent for this purpose, affording the corresponding 3-bromo-2-fluoro-6-methoxybenzaldehyde after an aqueous workup.[5][7]

-

Demethylation: The final step involves the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers, even those that are sterically hindered.[8][9][10] The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials and Equipment:

-

3-Bromo-2-fluoroanisole

-

n-Butyllithium (solution in hexanes)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Boron tribromide (solution in DCM or neat)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)

-

Magnetic stirrer, low-temperature bath (dry ice/acetone)

-

Rotary evaporator

-

Silica gel for column chromatography

Step 1 & 2: Synthesis of 3-Bromo-2-fluoro-6-methoxybenzaldehyde

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 3-bromo-2-fluoroanisole in anhydrous THF to the cooled solvent.

-

To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

-

Slowly add anhydrous DMF to the reaction mixture. Allow the reaction to stir at -78 °C for another hour, then gradually warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-bromo-2-fluoro-6-methoxybenzaldehyde.

Step 3: Synthesis of this compound

-

Dissolve the purified 3-bromo-2-fluoro-6-methoxybenzaldehyde in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of boron tribromide in DCM (or neat BBr₃) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for an hour and then let it warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds and established substituent effects.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the phenolic hydroxyl proton, and the two aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 - 10.5 | s | Deshielded due to the electronegativity of the oxygen atom.[11] |

| Phenolic (-OH) | 11.0 - 12.0 | br s | Broad singlet, significantly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde group. The chemical shift can be concentration-dependent.[12] |

| Aromatic (H-4) | 7.2 - 7.5 | d | Doublet due to coupling with H-5. |

| Aromatic (H-5) | 6.8 - 7.1 | d | Doublet due to coupling with H-4. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is highly deshielded.[13][14] |

| C-Br | 110 - 120 | The carbon atom attached to bromine. |

| C-F | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) | The carbon atom attached to fluorine will show a large one-bond coupling constant. |

| C-OH | 150 - 160 | The carbon bearing the hydroxyl group. |

| C-CHO | 120 - 130 | The carbon to which the aldehyde group is attached. |

| Aromatic CH | 115 - 135 | The two aromatic methine carbons. |

Reactivity and Potential Applications

The unique arrangement of functional groups in this compound makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.

Chemical Reactivity

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel, Schiff base formation).

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a directing group in further electrophilic aromatic substitutions.

-

Aryl Bromide: The carbon-bromine bond is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse aryl, alkyl, or vinyl substituents.

-

Aryl Fluoride: The fluorine atom can influence the electronic properties of the aromatic ring and can be involved in specific nucleophilic aromatic substitution reactions under certain conditions.

Sources

- 1. 1160653-95-1|this compound|BLD Pharm [bldpharm.com]

- 2. 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE | CAS 1427382-15-7 [matrix-fine-chemicals.com]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 2-FLUORO-6-HYDROXYBENZALDEHYDE | 38226-10-7 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-fluoro-6-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative that holds significant potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzaldehyde scaffold, imparts distinct physicochemical properties and reactivity. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in the development of novel therapeutic agents.

Physicochemical Characteristics

The strategic placement of electron-withdrawing halogen atoms and an electron-donating hydroxyl group significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and interactions with biological targets.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1160653-95-1 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [2][3] |

| Appearance | Solid (predicted) | |

| Melting Point | 130-135 °C (for the related compound 3-Bromo-4-hydroxybenzaldehyde) | [2] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 7-9. |

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The aldehyde proton will appear as a singlet in the downfield region (around 10 ppm). The hydroxyl proton's chemical shift will be concentration-dependent and will likely appear as a broad singlet. The two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) with coupling constants characteristic of their relative positions.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (around 190 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), a strong C=O stretching band for the aldehyde (around 1650-1700 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the formyl group (-CHO), followed by further fragmentation of the aromatic ring.

Synthesis of this compound

A plausible synthetic route to this compound involves the ortho-formylation of a suitably substituted phenol. The following protocol is adapted from a reliable method for the synthesis of a related compound, 3-bromosalicylaldehyde.[4][5] The key to this synthesis is the regioselective introduction of the formyl group at the position ortho to the hydroxyl group.

Diagram of the Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Ortho-Formylation of 3-Bromo-2-fluorophenol

This protocol describes a well-established method for the ortho-formylation of phenols, which can be adapted for the synthesis of this compound.[4][5]

Materials:

-

3-Bromo-2-fluorophenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Triethylamine (Et₃N)

-

Paraformaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (2.0 equivalents).

-

Flush the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask.

-

Slowly add triethylamine (2.0 equivalents) to the suspension and stir for 10-15 minutes at room temperature.

-

Add a solution of 3-Bromo-2-fluorophenol (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Quench the reaction by slowly adding 1 M HCl.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is critical to prevent the deactivation of the magnesium chloride and to avoid unwanted side reactions.

-

Magnesium Chloride: Acts as a Lewis acid to coordinate with the phenolic oxygen, increasing the electron density at the ortho position and directing the formylation.

-

Triethylamine: A non-nucleophilic base used to deprotonate the phenol and facilitate the formation of the active formylating agent from paraformaldehyde.

-

Paraformaldehyde: A stable source of formaldehyde, the formylating agent.

-

Reflux Conditions: Heating is necessary to drive the reaction to completion.

-

Acidic Workup: The addition of acid hydrolyzes the intermediate magnesium complex to release the final product.

Reactivity and Chemical Properties

The chemical reactivity of this compound is governed by the interplay of its three functional groups:

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the aldehyde, influencing its reactivity.

-

Aromatic Ring: The benzene ring is substituted with both electron-withdrawing (bromo and fluoro) and electron-donating (hydroxyl) groups. This complex substitution pattern influences its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions. The bromine atom can also participate in cross-coupling reactions.

Diagram of Key Reactions

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[6] The unique combination of functional groups in this compound makes it a valuable scaffold for the synthesis of complex heterocyclic systems and other bioactive molecules.

Role as a Versatile Building Block

The aldehyde and hydroxyl groups provide reactive handles for the construction of various heterocyclic rings, such as benzofurans, chromenes, and quinolines, which are common motifs in many drug molecules. The bromine and fluorine atoms can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. For instance, the introduction of a fluorine atom can often enhance metabolic stability and binding affinity.[7]

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[8] Functionalized benzaldehydes are frequently used in the synthesis of kinase inhibitors.[9] The aldehyde group of this compound can be utilized in condensation reactions to form heterocyclic cores common in kinase inhibitors, while the halogen substituents can be exploited to form key interactions within the ATP-binding pocket of the kinase.[4][6]

Development of Bioactive Compounds

Halogenated phenols and their derivatives are known to exhibit a wide range of biological activities.[10] For example, a related compound, 3-bromo-4,5-dihydroxybenzaldehyde, isolated from a marine red alga, has shown anti-inflammatory and skin-barrier-protective effects.[10] This suggests that derivatives of this compound could be explored for similar or other therapeutic applications.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is expected to be an irritant to the skin, eyes, and respiratory system.[2][11]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat

-

Use in a well-ventilated area or a fume hood

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash with soap and water.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.[2][6][11]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its unique structural features provide a platform for the development of novel bioactive compounds, particularly in the area of drug discovery. A thorough understanding of its physicochemical properties, reactivity, and synthetic accessibility is crucial for harnessing its full potential in the design and synthesis of next-generation therapeutics.

References

-

PubChem. (n.d.). 3-Bromo-2-fluoro-4-hydroxy-6-methylbenzaldehyde. Retrieved from [Link]

- Hansen, T. V., & Skattebøl, L. (2005). Ortho-formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.

-

NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-bromo-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

-

Molbase. (n.d.). 2-BROMO-3-FLUORO-6-HYDROXYBENZALDEHYDE | CAS 1427382-15-7. Retrieved from [Link]

-

ChemRxiv. (n.d.). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Retrieved from [Link]

- Organic Syntheses. (2005).

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. 3-Bromo-2-fluoro-4-hydroxy-6-methylbenzaldehyde | C8H6BrFO2 | CID 175521174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR spectrum [chemicalbook.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral characteristics of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, a key intermediate in various synthetic applications. As a Senior Application Scientist, the following sections are structured to offer not just data, but a cohesive understanding of the principles behind the spectral analysis of this and similar substituted benzaldehydes. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established principles of spectroscopic analysis and supported by data from analogous compounds.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing aldehyde, bromine, and fluorine substituents, along with the electron-donating hydroxyl group, dictates the chemical environment of each atom and the vibrational modes of the bonds. Understanding these electronic effects is paramount to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the aromatic protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment and through-space interactions.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |